

Application Notes and Protocols: P.A.S. - Picro Indigo Carmine Staining in Histology

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Compound of Interest

Compound Name: *Indigo carmine*

Cat. No.: *B1671875*

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Introduction

The Periodic Acid-Schiff (P.A.S.) - Picro **Indigo Carmine** stain is a polychromatic staining method utilized in histology for the simultaneous demonstration of connective tissues and substances that are positive for the P.A.S. reaction.^[1] This technique is particularly valuable in research and diagnostic settings as it provides a detailed visualization of various tissue components within a single sample. The P.A.S. portion of the stain highlights carbohydrates and carbohydrate-rich macromolecules in a magenta color, while the Picro **Indigo Carmine** counterstain provides a vibrant blue or blue-green color to collagen and connective tissue, with other elements appearing in shades of yellow to greenish-yellow.^{[1][2]}

Principle of the Method

The P.A.S. - Picro **Indigo Carmine** staining technique is a combination of two distinct histochemical reactions:

- **Periodic Acid-Schiff (P.A.S.) Reaction:** This reaction is based on the oxidation of 1,2-glycols present in carbohydrates (such as polysaccharides, mucin, and glycogen) by periodic acid to form aldehydes.^{[2][3]} These newly formed aldehyde groups then react with the colorless Schiff reagent, resulting in the formation of a bright magenta-colored compound at the site of the reaction.

- **Picro Indigo Carmine Staining:** This is a differential staining method that relies on the affinity of dyes with varying molecular sizes and charges for different tissue components. Picric acid, a small molecule, rapidly penetrates and stains most tissue elements yellow. **Indigo carmine**, a larger anionic dye, has a strong affinity for the basic proteins in collagen fibers. It subsequently displaces the picric acid from the more porous collagen, staining it blue. A nuclear stain, if used, will bind to the acidic components of the cell nucleus.

Applications in Research and Drug Development

This combined staining protocol is a powerful tool for:

- **Connective Tissue Analysis:** Visualizing collagen and other connective tissue elements in blue-green provides a stark contrast to other tissue structures, aiding in the study of fibrosis and other extracellular matrix alterations in disease models.
- **Glycogen and Mucin Detection:** The magenta staining of P.A.S.-positive substances is crucial for identifying glycogen storage diseases, various adenocarcinomas, and detecting mucins in gastrointestinal pathology.
- **Fungal Identification:** The fungal cell wall is rich in polysaccharides, making it strongly P.A.S. positive. This allows for the clear demonstration of fungal hyphae and yeast forms in tissue samples.
- **Kidney and Liver Pathologies:** The stain is also employed in the diagnosis of certain kidney and liver diseases.

Experimental Protocol

This protocol is intended for use with formalin-fixed, paraffin-embedded tissue sections.

Reagents and Solutions:

Reagent	Preparation
Periodic Acid Solution (0.5%)	Dissolve 0.5 g of Periodic Acid in 100 ml of distilled water.
Schiff Reagent	Commercially available or prepared by dissolving 1 g of basic fuchsin in 200 ml of boiling distilled water. Cool to 50°C, add 2 g of potassium metabisulphite, and mix. Cool to room temperature, add 2 ml of concentrated HCl, and 2 g of activated charcoal. Let stand overnight in the dark and filter. The solution should be clear or pale yellow. Store at 4°C in a dark container.
Potassium Metabisulphite Solution	Preparation details can vary, but it is used as a rinsing agent after the Schiff reagent.
Picro-Indigo Carmine Solution	A working solution consisting of aqueous saturated picric acid and indigo carmine.
Mayer's Hematoxylin (Optional Nuclear Counterstain)	Commercially available or prepared according to standard histological procedures.

Staining Procedure:

- **Deparaffinization and Hydration:** Deparaffinize tissue sections in xylene and hydrate through descending grades of alcohol to distilled water.
- **Periodic Acid Oxidation:** Immerse slides in 0.5% Periodic Acid solution for 5-10 minutes.
- **Rinsing:** Rinse thoroughly in several changes of distilled water.
- **Schiff Reagent:** Place sections in Schiff reagent for 15-30 minutes. Sections will turn a light pink.
- **Washing:** Wash in lukewarm running tap water for 5-10 minutes. The color will intensify to a dark pink or magenta.

- Counterstaining:
 - Immerse in Picro-**Indigo Carmine** solution for 5 minutes.
- Dehydration: Quickly dehydrate through ascending grades of alcohol.
- Clearing and Mounting: Clear in xylene and mount with a suitable resinous mounting medium.

Expected Staining Results

Tissue Component	Expected Color
P.A.S. Positive Substances (Glycogen, Mucin, Fungi)	Magenta
Connective Tissue (Collagen Fibers)	Blue to Blue-Green
Nuclei	Red or Dark Blue/Black (if a nuclear stain is used)
Cytoplasm, Muscle, Erythrocytes	Yellow to Greenish-Yellow
Keratinized Layers	Dark Red

Troubleshooting

- Weak or No Blue Staining of Collagen: This may be due to a depleted or expired **indigo carmine** solution, incorrect pH, excessive rinsing after staining, or inadequate staining time. Ensure fresh, high-quality reagents are used and follow the protocol timings carefully.
- Uneven or Patchy Staining: This can result from improper fixation, allowing the section to dry out during the staining process, or reagent contamination. Ensure slides remain wet throughout and filter staining solutions before use.
- False Positives with P.A.S.: Glutaraldehyde fixation can leave free aldehyde groups, causing a non-specific positive reaction.

Visualizations

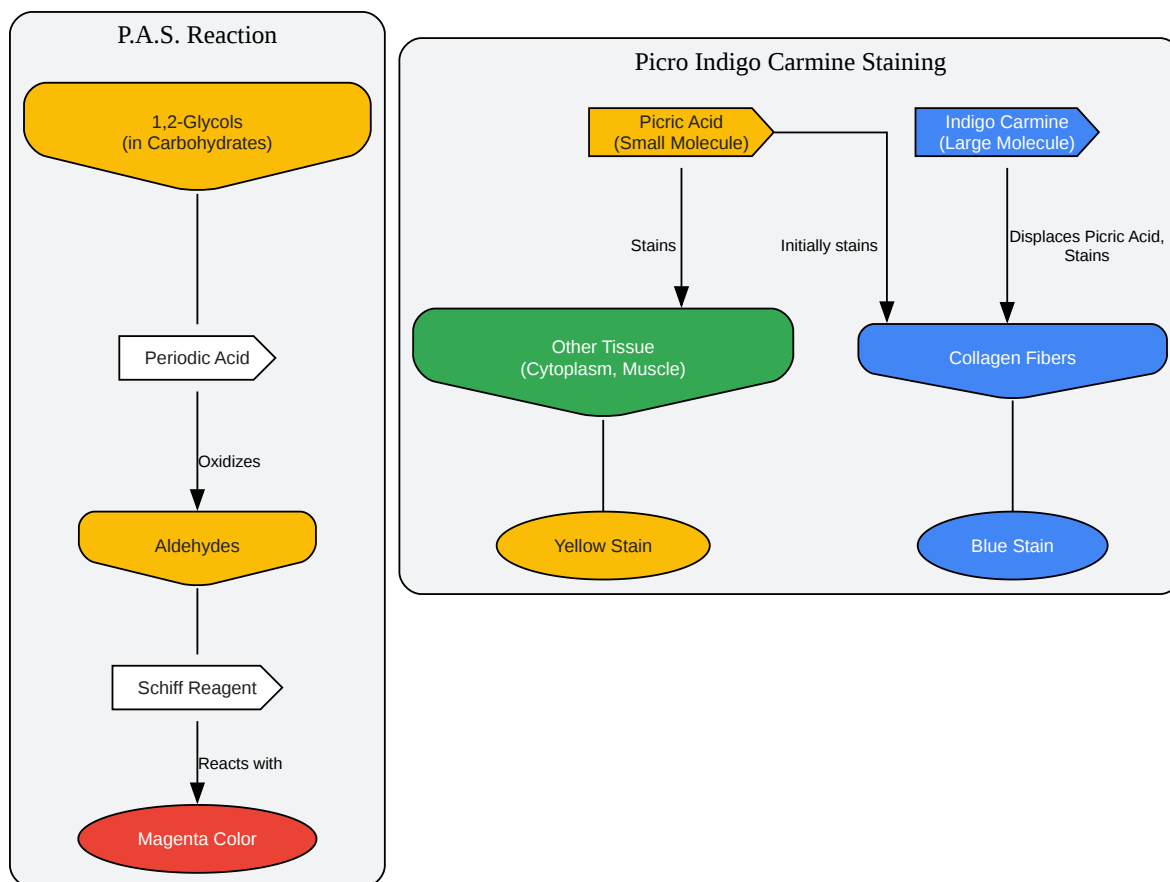
Experimental Workflow



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Caption: Workflow for P.A.S. - Picro **Indigo Carmine** Staining.

Staining Mechanism



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Caption: Chemical principles of the staining method.

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